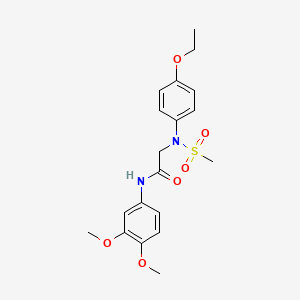
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Descripción general
Descripción
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 4-ethoxyaniline, undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-ethoxy-N-methylsulfonylaniline.
Acylation: The 4-ethoxy-N-methylsulfonylaniline is then reacted with chloroacetyl chloride to form 2-(4-ethoxy-N-methylsulfonylanilino)acetyl chloride.
Coupling with Pyridine: Finally, the acetyl chloride derivative is coupled with pyridin-4-ylmethanamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylsulfonyl groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Research: It may be used as a probe to study biological pathways or as a tool in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application:
Molecular Targets: In medicinal applications, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-ethoxyanilino)-N-(pyridin-4-ylmethyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-(4-methoxyanilino)-N-(pyridin-4-ylmethyl)acetamide: Contains a methoxy group instead of an ethoxy group, which could influence its solubility and interaction with biological targets.
Uniqueness
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both the ethoxy and methylsulfonyl groups, which may confer specific chemical properties and biological activities not seen in similar compounds.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16-6-4-15(5-7-16)20(25(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBAYRXSUTFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl(methylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B3570449.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B3570454.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3570459.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3570476.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3570479.png)
![methyl 2-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3570483.png)
![4-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3570485.png)
![4-[benzyl(methylsulfonyl)amino]-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B3570495.png)

![4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3570513.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)

![2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3570544.png)
![N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3570546.png)
